N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
Overview
Description
N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline is a complex organic compound with the molecular formula C19H20Cl2N4O4S This compound is characterized by its cyclopropyl group, dichlorophenyl sulfonyl group, piperazinyl group, and nitroaniline moiety
Preparation Methods
The synthesis of N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the cyclopropyl group, followed by the introduction of the dichlorophenyl sulfonyl group and the piperazinyl group. The final step involves the nitration of the aniline moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and dichlorophenyl sulfonyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-2
Properties
IUPAC Name |
N-cyclopropyl-5-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O4S/c20-16-5-4-15(12-17(16)21)30(28,29)24-9-7-23(8-10-24)14-3-6-19(25(26)27)18(11-14)22-13-1-2-13/h3-6,11-13,22H,1-2,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUNFRWMHGLWHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126598 | |
Record name | Benzenamine, N-cyclopropyl-5-[4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl]-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524033-99-6 | |
Record name | Benzenamine, N-cyclopropyl-5-[4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl]-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524033-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-cyclopropyl-5-[4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl]-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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